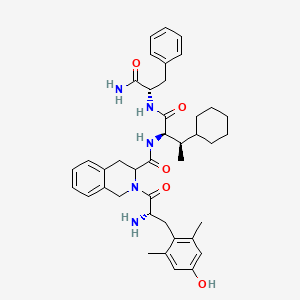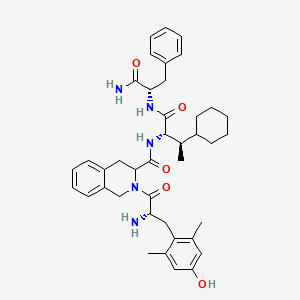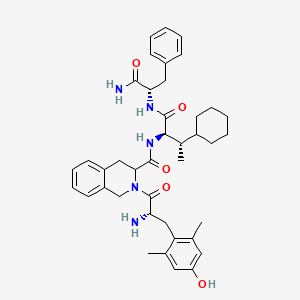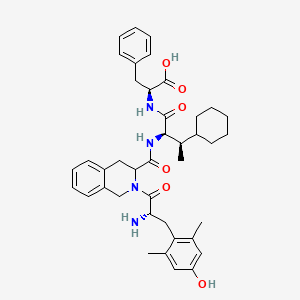
H-Dmt-Tic-(2R,3S)-beta-MeCha-Phe-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound H-Dmt-Tic-(2R,3S)-beta-MeCha-Phe-OH is a synthetic tetrapeptide that has garnered significant interest in the field of opioid receptor research. This compound is a derivative of the TIPP (Tyr-Tic-Phe-Phe) series, which are known for their potent delta-opioid receptor antagonist properties . The structure of this compound includes 2,6-dimethyltyrosine (Dmt) at the N-terminus and beta-methyl-cyclohexylalanine (beta-MeCha) at the third position, making it a unique and valuable pharmacological tool .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Dmt-Tic-(2R,3S)-beta-MeCha-Phe-OH involves multiple steps, starting with the preparation of the individual amino acid residues. The key steps include:
Synthesis of 2,6-dimethyltyrosine (Dmt): This involves the methylation of tyrosine at the 2 and 6 positions.
Synthesis of beta-methyl-cyclohexylalanine (beta-MeCha): This is achieved through the alkylation of cyclohexylalanine.
Peptide Coupling: The amino acids are sequentially coupled using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. Common coupling reagents include N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).
Industrial Production Methods
Industrial production of this compound would likely involve large-scale SPPS, which allows for the efficient and automated synthesis of peptides. The process would include:
Automated Peptide Synthesizer: Utilization of an automated peptide synthesizer to streamline the coupling and deprotection steps.
Purification: High-performance liquid chromatography (HPLC) to purify the final product.
Characterization: Mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm the structure and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
H-Dmt-Tic-(2R,3S)-beta-MeCha-Phe-OH can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group in the Dmt residue can be oxidized to form quinones.
Reduction: The peptide bonds can be reduced under specific conditions to yield the corresponding amines.
Substitution: The aromatic rings in the Dmt and Phe residues can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced peptide fragments.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
H-Dmt-Tic-(2R,3S)-beta-MeCha-Phe-OH has several scientific research applications, including:
Opioid Receptor Research: It is used to study the binding characteristics and structure-activity relationships of delta-opioid receptor antagonists.
Pharmacological Studies: The compound is employed in assays to evaluate its potency, selectivity, and efficacy in activating or inhibiting opioid receptors.
Drug Development: It serves as a lead compound for the development of new analgesics with reduced side effects and lower potential for tolerance and dependence.
Mechanism of Action
H-Dmt-Tic-(2R,3S)-beta-MeCha-Phe-OH exerts its effects by binding to delta-opioid receptors (OPRD1) in the central nervous system. The binding of this compound to the receptor inhibits the activation of G-proteins, thereby blocking the downstream signaling pathways that mediate pain perception . The unique structure of the compound, particularly the presence of Dmt and beta-MeCha residues, enhances its binding affinity and selectivity for delta-opioid receptors .
Comparison with Similar Compounds
Similar Compounds
H-Tyr-Tic-Phe-Phe-OH: The prototype compound in the TIPP series, known for its delta-opioid receptor antagonist properties.
H-Dmt-Tic-Phe-Phe-OH: A derivative with 2,6-dimethyltyrosine at the N-terminus, similar to H-Dmt-Tic-(2R,3S)-beta-MeCha-Phe-OH.
H-Dmt-Tic-(2R,3S)-beta-MeCha-Phe-NH2: An amidated version of the compound with similar pharmacological properties.
Uniqueness
This compound is unique due to the presence of beta-methyl-cyclohexylalanine, which enhances its selectivity and potency as a delta-opioid receptor antagonist . This structural modification distinguishes it from other compounds in the TIPP series and contributes to its potential as a safer analgesic with reduced side effects .
Properties
Molecular Formula |
C40H50N4O6 |
|---|---|
Molecular Weight |
682.8 g/mol |
IUPAC Name |
(2S)-2-[[(2R,3S)-2-[[2-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]-3-cyclohexylbutanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C40H50N4O6/c1-24-18-31(45)19-25(2)32(24)22-33(41)39(48)44-23-30-17-11-10-16-29(30)21-35(44)37(46)43-36(26(3)28-14-8-5-9-15-28)38(47)42-34(40(49)50)20-27-12-6-4-7-13-27/h4,6-7,10-13,16-19,26,28,33-36,45H,5,8-9,14-15,20-23,41H2,1-3H3,(H,42,47)(H,43,46)(H,49,50)/t26-,33-,34-,35?,36+/m0/s1 |
InChI Key |
GWHRSTGESQKJIQ-FVTMYMNWSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1C[C@@H](C(=O)N2CC3=CC=CC=C3CC2C(=O)N[C@H]([C@@H](C)C4CCCCC4)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)O)N)C)O |
Canonical SMILES |
CC1=CC(=CC(=C1CC(C(=O)N2CC3=CC=CC=C3CC2C(=O)NC(C(C)C4CCCCC4)C(=O)NC(CC5=CC=CC=C5)C(=O)O)N)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


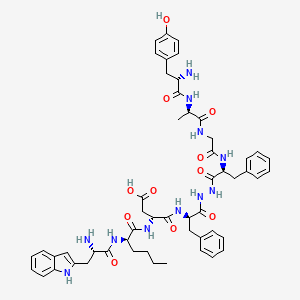
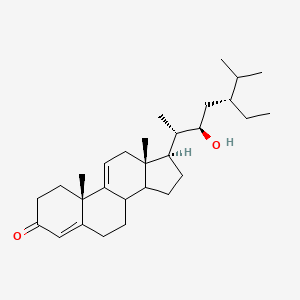
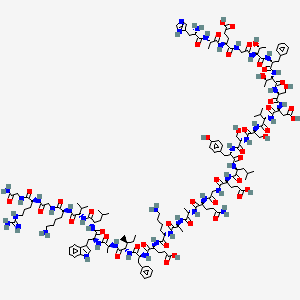

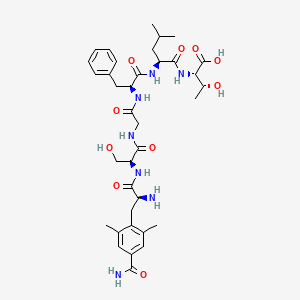
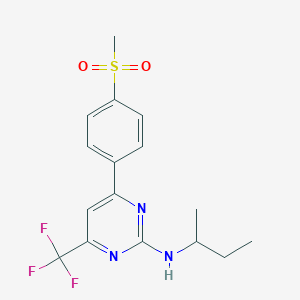

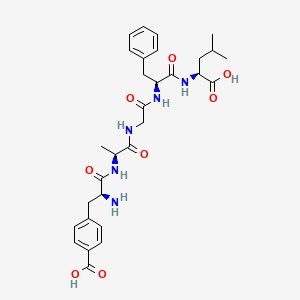

![3-[(3,4-Dihydroxyphenyl)-hydroxymethylidene]-7-(3,7-dimethylocta-2,6-dienyl)-6-methyl-1,5-bis(3-methylbut-2-enyl)-6-(4-methylpent-3-enyl)bicyclo[3.3.1]nonane-2,4,9-trione](/img/structure/B10849057.png)
